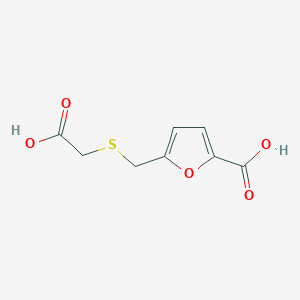

5-(((Carboxymethyl)thio)methyl)furan-2-carboxylic acid

Description

Overview of 5-(((Carboxymethyl)thio)methyl)furan-2-carboxylic Acid in Chemical Research

This compound (CAS No. 90111-52-7) is a furan-based carboxylic acid derivative characterized by a unique molecular architecture combining a furan ring, a thioether-linked carboxymethyl group, and a carboxylic acid moiety. Its molecular formula, $$ \text{C}8\text{H}8\text{O}_5\text{S} $$, corresponds to a molecular weight of 216.21 g/mol, as documented in chemical catalogs. The compound’s SMILES code ($$ \text{O=C(C1=CC=C(CSCC(O)=O)O1)O} $$) highlights its structural features: a furan-2-carboxylic acid backbone substituted at the 5-position with a (carboxymethyl)thio methyl group. This substitution introduces both steric and electronic modifications to the parent furan-2-carboxylic acid framework, potentially altering its reactivity and solubility profiles.

Furan-2-carboxylic acid derivatives, such as this compound, are of interest due to their bifunctional reactivity—the carboxylic acid group enables salt formation or esterification, while the thioether linkage may participate in redox or coordination chemistry. Although specific physicochemical data for 90111-52-7 are limited in publicly available literature, analogous compounds like 2-furoic acid (88-14-2) exhibit solubility in polar solvents (36 g/L in water at 20°C), suggesting that the carboxymethylthio substituent in 90111-52-7 could enhance hydrophilicity compared to simpler furan derivatives.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}8\text{H}8\text{O}_5\text{S} $$ | |

| Molecular Weight | 216.21 g/mol | |

| SMILES | O=C(C1=CC=C(CSCC(O)=O)O1)O | |

| CAS No. | 90111-52-7 |

Significance of Furan-2-Carboxylic Acid Derivatives in Medicinal Chemistry and Metabolic Regulation

Furan-2-carboxylic acid derivatives occupy a critical niche in synthetic and medicinal chemistry due to their structural versatility and biological relevance. For instance, 2-furoic acid (88-14-2) serves as a preservative and flavoring agent in food industries and as a precursor for pharmaceuticals and polymers. The introduction of functional groups, such as the carboxymethylthio moiety in 90111-52-7, expands these applications by enabling targeted modifications.

In drug discovery, furan rings are valued for their bioisosteric potential, often mimicking phenyl or heteroaromatic groups while offering improved metabolic stability. The thioether group in 90111-52-7 may confer unique pharmacokinetic properties, as sulfur-containing compounds frequently exhibit enhanced membrane permeability and enzyme-binding affinity. For example, oxidation of furan derivatives like methylfuran yields dicarboxylic acids (e.g., 5-(methoxycarbonyl)furan-2-carboxylic acid, MCFC), which are precursors to biodegradable polyesters. Such transformations underscore the utility of furan-2-carboxylic acid scaffolds in sustainable material science.

Metabolically, furan derivatives interact with cellular pathways involving coenzyme A and acyltransferases. The carboxymethylthio group in 90111-52-7 could act as a mimic of acetyl-CoA intermediates, potentially modulating lipid or carbohydrate metabolism. This hypothesis aligns with studies showing that structurally related thioether-carboxylic acids inhibit enzymes like citrate synthase or fatty acid synthase.

Research Objectives and Scope

The study of this compound is driven by three primary objectives:

Synthetic Optimization : Developing efficient routes to synthesize 90111-52-7 and its analogs. Existing methods for related compounds, such as MnO₂-mediated oxidation of 5-formylfuran-2-carboxylic acid in methanol, could be adapted. Catalytic systems involving cobalt or manganese, as described in patent literature for oxidizing furoates, may further enhance yield and selectivity.

Functional Characterization : Elucidating the compound’s physicochemical behavior, including acidity constants ($$ \text{p}Ka $$). The $$ \text{p}Ka $$ of furan-2-carboxylic acid is 3.16, but the carboxymethylthio substituent likely alters this value. Comparative studies with derivatives like MCFC ($$ \text{p}K_a \approx 2.5–3.5 $$) will clarify substituent effects on proton dissociation.

Application Exploration : Investigating potential uses in (a) polymer chemistry as a monomer for sulfur-containing polyesters and (b) medicinal chemistry as a enzyme inhibitor or metal chelator. The thioether group’s affinity for heavy metals suggests applications in environmental remediation or diagnostic imaging.

Structure

3D Structure

Properties

IUPAC Name |

5-(carboxymethylsulfanylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c9-7(10)4-14-3-5-1-2-6(13-5)8(11)12/h1-2H,3-4H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBZYJKNBFOHTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CSCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Carboxymethyl)thio)methyl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with carboxymethylthio reagents under controlled conditions. One common method includes the use of furan-2-carboxylic acid as a starting material, which undergoes a series of reactions to introduce the carboxymethylthio group. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like tetrahydrofuran or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of renewable feedstocks and green chemistry principles is also becoming more prevalent in the industrial synthesis of furan derivatives .

Chemical Reactions Analysis

Types of Reactions

5-(((Carboxymethyl)thio)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The carboxymethylthio group can be substituted with other functional groups under appropriate conditions[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

5-(((Carboxymethyl)thio)methyl)furan-2-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 5-(((Carboxymethyl)thio)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following categories highlight key structural and functional differences between 5-(((Carboxymethyl)thio)methyl)furan-2-carboxylic acid and related derivatives:

Carboxylic Acid-Substituted Derivatives

- 5-(2-Carboxy-ethyl)-furan-2-carboxylic acid (): Structure: Features a furan-2-carboxylic acid core with a β-carboxyethyl substituent. Properties: Enhanced acidity due to dual carboxylic acid groups; increased water solubility compared to esters. Bioactivity: Exhibits antimicrobial activity against Xanthomonas axonopodis . Contrast: The target compound’s thioether linker may reduce acidity but improve membrane permeability.

Ester Derivatives

- Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate (): Structure: Diester with methoxycarbonyl and methyl ester groups. Properties: Higher lipophilicity than carboxylic acids; likely improved metabolic stability. Bioactivity: Active against Xanthomonas axonopodis .

- 5-(Methoxycarbonyl)furan-2-carboxylic acid ():

- Structure : Combines methoxycarbonyl and carboxylic acid groups.

- Properties : Intermediate polarity; may serve as a prodrug or synthetic intermediate.

Aromatic Substituents

- 5-(4-Nitrophenyl)furan-2-carboxylic Acid (): Structure: Nitrophenyl group at the 5-position.

Hydroxy/Hydroxymethyl Derivatives

- 5-(3-Hydroxypentyl)-furan-2-carboxylic acid ():

- 5-(Hydroxymethyl)furan-2-carboxylic acid (): Structure: Hydroxymethyl substituent.

Thioether and Sulfonyl Derivatives

- 5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid ():

- Structure : Sulfonyl group linked to a methylbenzyl moiety.

- Properties : Sulfonyl group increases oxidation state and stability; may enhance electrophilicity.

- 5-[(Carbamoylmethyl)sulfamoyl]furan-2-carboxylic acid (): Structure: Sulfamoyl and carbamoylmethyl groups.

Structural and Functional Implications

Electronic Effects

- The carboxymethyl group introduces a second carboxylic acid, enhancing acidity compared to esters () but less than diacids ().

Solubility and Bioavailability

- Compared to hydroxypentyl () or hydroxymethyl () derivatives, the target compound’s thioether may reduce water solubility but improve lipid membrane penetration.

- Dual carboxylic acids (target vs. 5-(2-carboxy-ethyl)-furan-2-carboxylic acid) suggest higher solubility in polar solvents than esters.

Comparative Data Table

*Calculated based on formula C₈H₁₀O₅S.

Biological Activity

5-(((Carboxymethyl)thio)methyl)furan-2-carboxylic acid, also known by its CAS number 90111-52-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a furan ring substituted with carboxymethyl and thioether groups. The presence of these functional groups enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Mechanisms of Biological Activity

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders and cancer.

-

Anti-inflammatory Effects :

- Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This property is beneficial in treating conditions like arthritis and other inflammatory diseases.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, indicating its potential use as an antibacterial agent.

Case Studies and Research Findings

Pharmacological Implications

The biological activities of this compound suggest several pharmacological implications:

- Therapeutic Applications : Its antioxidant and anti-inflammatory properties may be harnessed for developing treatments for chronic diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders.

- Drug Development : The antimicrobial activity opens avenues for research into new antibiotics, especially in light of rising antibiotic resistance.

Q & A

Basic: What are the recommended synthetic routes for 5-(((Carboxymethyl)thio)methyl)furan-2-carboxylic acid?

Methodological Answer:

Synthesis typically involves multi-step functionalization of the furan-2-carboxylic acid scaffold. A plausible route includes:

Thioether Formation : React furan-2-carboxylic acid derivatives (e.g., 5-chloromethylfuran-2-carboxylic acid) with carboxymethyl thiols (HSCH2COOH) under alkaline conditions (e.g., K₂CO₃ or NaOH) to introduce the thioether group .

Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC or TLC .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., thioether methylene protons at δ 3.5–4.0 ppm; furan protons at δ 6.3–7.5 ppm) .

- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and thioether (C-S stretch ~650 cm⁻¹) .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How do solvent polarity and temperature impact the solubility of this compound?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to hydrogen bonding with the carboxylic acid group. Propan-2-ol may be used for recrystallization but requires heating (60–80°C) .

- Thermodynamic Analysis : Calculate enthalpy (ΔH°) and entropy (ΔS°) of dissolution via van’t Hoff plots using solubility data at multiple temperatures. For analogs like 5-nitrophenyl-furan-2-carboxylic acid, ΔH° ranges from 15–25 kJ/mol in propan-2-ol .

Advanced: What strategies resolve contradictions in reactivity data for thioether-containing furan derivatives?

Methodological Answer:

- Controlled Reactivity Studies :

- Oxidation : Compare reactions with KMnO₄ (oxidizes thioethers to sulfones) vs. H₂O₂ (mild oxidation to sulfoxides) to identify dominant pathways .

- pH-Dependent Reactivity : Adjust reaction pH to stabilize intermediates (e.g., carboxylate anion at pH > pKa ~2.5 enhances nucleophilicity) .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electrophilic/nucleophilic sites and validate experimental outcomes .

Advanced: How does the carboxymethyl thio group influence biological activity compared to other substituents?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

Basic: What are the safety considerations for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the thioether group .

Advanced: How can its stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- Accelerated Degradation Studies :

- pH Stability : Incubate at pH 2 (HCl), 7 (PBS), and 10 (NaOH) at 25°C/40°C. Monitor degradation via LC-MS over 7 days.

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>150°C typical for furan carboxylates) .

Advanced: What analytical methods differentiate positional isomers or byproducts in its synthesis?

Methodological Answer:

- Chromatographic Separation : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to resolve isomers.

- Mass Spectrometry : HRMS (ESI+) identifies byproducts (e.g., over-oxidized sulfones or decarboxylated derivatives) .

Basic: What are its potential applications in medicinal chemistry?

Methodological Answer:

- Intermediate for Antibiotics : Analogous to cephalosporin derivatives, it may serve as a β-lactamase inhibitor scaffold via thioether-carboxylate coordination .

- Enzyme Inhibition : Screen against cysteine proteases (e.g., cathepsin B) using fluorogenic substrates to assess IC₅₀ values .

Advanced: How can computational tools optimize its synthetic pathways?

Methodological Answer:

- Retrosynthetic Analysis : Use software like ChemAxon or Synthia to propose viable routes (e.g., protecting group strategies for the carboxylic acid).

- Reaction Yield Prediction : Machine learning models (e.g., ASKCOS) trained on furan-thioether reaction datasets can predict optimal conditions (solvent, catalyst) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.